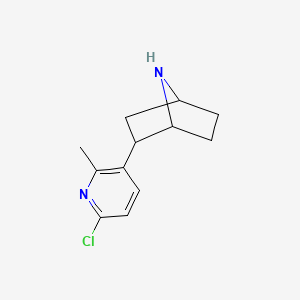
6'-Methylepibatidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methylepibatidine is a synthetic derivative of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor . Epibatidine is known for its high affinity for nicotinic acetylcholine receptors, making it a subject of interest in neuropharmacology . 6’-Methylepibatidine retains the core structure of epibatidine but includes a methyl group at the 6’ position, which can influence its pharmacological properties.
Preparation Methods
The synthesis of 6’-methylepibatidine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors to form the pyridine ring.
Introduction of the chloro group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the azabicycloheptane ring: This step involves the cyclization of intermediates to form the azabicycloheptane ring structure.
Chemical Reactions Analysis
6’-Methylepibatidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6’-Methylepibatidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Neuropharmacology: It is used to study the function of nicotinic acetylcholine receptors and their role in neurological processes.
Pain Research: Due to its analgesic properties, it is investigated as a potential painkiller, although its high toxicity limits its therapeutic use.
Drug Development: It serves as a lead compound for the development of new analgesics and neuroprotective agents.
Mechanism of Action
6’-Methylepibatidine exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype . This binding leads to the activation of these receptors, which are involved in the transmission of nerve signals. The activation of nicotinic acetylcholine receptors can result in analgesic effects, as well as other neurological responses. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of downstream signaling cascades .
Comparison with Similar Compounds
6’-Methylepibatidine is similar to other epibatidine derivatives, such as:
Epibatidine: The parent compound, known for its high potency and toxicity.
Epiboxidine: An isoxazole analog of epibatidine with similar pharmacological properties.
The uniqueness of 6’-methylepibatidine lies in its specific structural modification, which can influence its binding affinity and selectivity for nicotinic acetylcholine receptors, potentially leading to different pharmacological effects .
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-(6-chloro-2-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15ClN2/c1-7-9(3-5-12(13)14-7)10-6-8-2-4-11(10)15-8/h3,5,8,10-11,15H,2,4,6H2,1H3 |
InChI Key |
CEIOZCMVGWULLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CC3CCC2N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


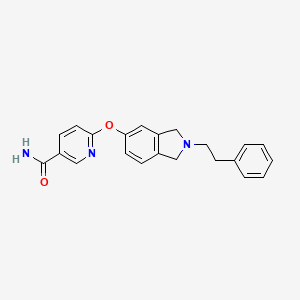
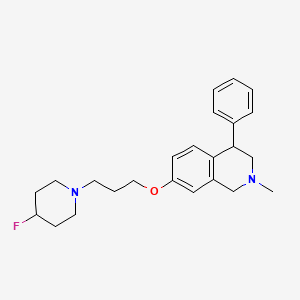
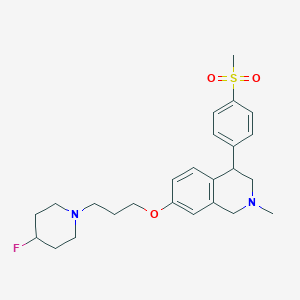
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10794257.png)

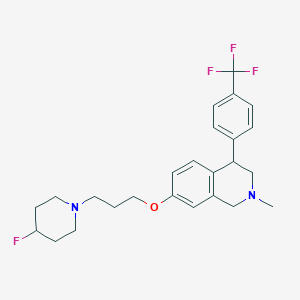
![6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794271.png)
![6-(2-(2-ethylbutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794272.png)
![6-(2-butyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794274.png)
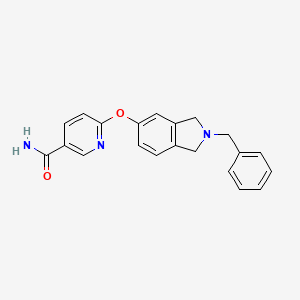
![6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794286.png)
![6-(2-(3,3-dimethylbutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794300.png)
![6-(2-(4,4,4-trifluorobutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794307.png)
![6-(2-(3-cyclohexylpropyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794330.png)
